Cas no 3057-74-7 (L-Aspartic acid 4-tert-butyl ester)

L-Aspartic acid 4-tert-butyl ester is a protected derivative of L-aspartic acid, where the tert-butyl ester group shields the carboxyl functionality, enhancing selectivity in peptide synthesis and other organic transformations. This modification improves solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS) and other applications requiring controlled reactivity. The tert-butyl group can be readily removed under mild acidic conditions, restoring the free carboxyl group without compromising the integrity of sensitive substrates. Its stability and compatibility with standard coupling reagents make it a valuable intermediate in medicinal chemistry and bioconjugation. The compound is particularly useful in constructing aspartate-containing peptides with high precision.
L-Aspartic acid 4-tert-butyl ester structure
3057-74-7 structure
Product Name:L-Aspartic acid 4-tert-butyl ester
CAS No:3057-74-7
MF:C8H15NO4
MW:189.209002733231
MDL:MFCD00038577
CID:43749
PubChem ID:7010570
Update Time:2025-10-23

L-Aspartic acid 4-tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • L-Aspartic acid 4-tert-butyl ester
    • L-ASPARTIC ACID-4-TERT-BUTYL ESTER
    • 4-tert-Butyl L-Aspartate
    • (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
    • (S)-2-amino-4-tert-butoxy-4-oxobutanoic acid
    • H-ASP(OBUT)-OH
    • H-Asp(OtBu)-OH
    • H-Asp(OtBu)-OHL-Aspartic acid β-tert·butyl ester
    • H-L-Asp(tBu)-OH*H2O
    • L-Asp(OtBu)-OH
    • L-Aspartic acid,4-(1,1-dimethylethyl) ester
    • L-Asparticacid-t-butyl ester monohydrate
    • AmbotzHAA1072
    • Asparticacid, 4-tert-butyl ester (7CI,8CI)
    • Aspartic acid b-tert-butyl ester
    • L-Aspartic acid b-tert-butylester
    • b-tert-Butyl L-aspartate
    • b-tert-Butyl aspartate
    • 3057-74-7
    • MFCD00038577
    • HY-Y0533
    • L-Aspartic acid 4-t-butyl ester
    • (2S)-2-amino-4-(tert-butoxy)-4-oxobutanoic acid
    • Asp(OtBu)-OH
    • NS00028941
    • (S)-2-Amino-4-(tert-butoxy)-4-oxobutanoic acid
    • (2S)-2-amino-4-[(1,1-dimethylethyl)oxy]-4-oxobutanoic acid
    • L-Aspartic acid 4-tert-butyl ester, >=98.0% (TLC)
    • EN300-119733
    • 4-tert-Butyl hydrogen L-aspartate
    • Asp(OBut)
    • beta-tert-butyl l-aspartate
    • AKOS015841418
    • Asp(OtBu)OH
    • AC1166
    • X9KMG9QTL5
    • MXWMFBYWXMXRPD-YFKPBYRVSA-N
    • AM20090427
    • B3919
    • DTXSID40184656
    • 4-(1,1-Dimethylethyl) hydrogen L-aspartate
    • H-L-Asp(OtBu)-OH
    • Asp(But)
    • SCHEMBL2024581
    • CS-W008777
    • (2S)-2-Amino-4-tert-butoxy-4-oxo-butanoic acid
    • GS-3470
    • l-aspartic acid, 4-(1,1-dimethylethyl) ester
    • M03010
    • (2S)-2-azaniumyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate
    • DTXCID80107147
    • 221-292-8
    • EINECS 221-292-8
    • MDL: MFCD00038577
    • Inchi: 1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1
    • InChI Key: MXWMFBYWXMXRPD-YFKPBYRVSA-N
    • SMILES: O(C(C[C@@H](C(=O)O)N)=O)C(C)(C)C
    • BRN: 4671089

Computed Properties

  • Exact Mass: 189.10000
  • Monoisotopic Mass: 189.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.6A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White flake
  • Density: 1.1620
  • Melting Point: 220 ºC (dec.)
  • Boiling Point: 318.7°C at 760 mmHg
  • Flash Point: 146.5 °C
  • Refractive Index: 1.475
  • PSA: 89.62000
  • LogP: 0.83040
  • Solubility: Not determined
  • Specific Rotation: -9 ±2° (c=2, in methanol: H2O(4:1))
  • Optical Activity: [α]20/D −9±2°, c = 2% in methanol: water (4:1)

L-Aspartic acid 4-tert-butyl ester Security Information

L-Aspartic acid 4-tert-butyl ester Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

L-Aspartic acid 4-tert-butyl ester Pricemore >>

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L-Aspartic acid 4-tert-butyl ester Production Method

L-Aspartic acid 4-tert-butyl ester Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:3057-74-7)L-Aspartic acid 4-tert-butyl ester
Order Number:sfd18058
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
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(CAS:3057-74-7)L-Aspartic acid 4-tert-butyl ester
Order Number:A820440
Stock Status:in Stock
Quantity:500g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:12
Price ($):777.0/156.0
Email:sales@amadischem.com

L-Aspartic acid 4-tert-butyl ester Related Literature

Additional information on L-Aspartic acid 4-tert-butyl ester

L-Aspartic Acid 4-Tert-Butyl Ester: A Comprehensive Overview

L-Aspartic acid 4-tert-butyl ester (CAS No: 3057-74-7) is a significant compound in the field of organic chemistry, particularly within the realm of amino acid derivatives. This compound has garnered attention due to its versatile applications in various industries, including pharmaceuticals, food additives, and cosmetics. The tert-butyl ester group attached to the aspartic acid backbone imparts unique chemical properties that make it highly valuable for specific reactions and formulations.

The molecular structure of L-aspartic acid 4-tert-butyl ester consists of an aspartic acid moiety with a tert-butyl group esterified at the gamma position. This configuration not only enhances the compound's stability but also influences its solubility and reactivity. Recent studies have highlighted the importance of such structural modifications in optimizing the performance of amino acid derivatives in different chemical environments.

One of the most notable applications of L-aspartic acid 4-tert-butyl ester is in the synthesis of bioactive molecules. Researchers have employed this compound as an intermediate in the construction of complex peptide structures, leveraging its stability and ease of manipulation. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated how this ester can be effectively utilized in the synthesis of cyclic peptides, which are promising candidates for drug development.

In addition to its role in peptide synthesis, L-aspartic acid 4-tert-butyl ester has found utility in the food industry as a flavor enhancer and stabilizer. Its ability to form stable complexes with metal ions makes it an ideal additive for extending the shelf life of certain food products. Recent advancements in food chemistry have explored its potential in improving the sensory properties of processed foods without compromising nutritional value.

The cosmetic industry has also embraced L-aspartic acid 4-tert-butyl ester for its moisturizing and skin-repairing properties. Dermatological studies have shown that this compound can enhance the penetration of active ingredients into the skin, making it a valuable component in anti-aging formulations. A recent clinical trial published in *International Journal of Cosmetic Science* highlighted its effectiveness in reducing signs of oxidative stress, thereby promoting healthier skin.

From a synthetic perspective, the preparation of L-aspartic acid 4-tert-butyl ester involves a multi-step process that typically begins with the isolation of L-aspartic acid from natural sources or through fermentation. The subsequent esterification step is critical, as it determines the purity and stability of the final product. Innovations in catalytic methods have significantly improved the yield and efficiency of this process, making large-scale production more feasible.

Looking ahead, ongoing research is focused on expanding the applications of L-aspartic acid 4-tert-butyl ester into emerging fields such as biotechnology and green chemistry. Its role as a chiral auxiliary in asymmetric synthesis is particularly promising, offering new avenues for producing enantiomerically pure compounds—a critical requirement in pharmaceutical manufacturing.

In conclusion, L-aspartic acid 4-tert-butyl ester (CAS No: 3057-74-7) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical properties and versatility make it an indispensable tool for researchers and manufacturers alike. As advancements continue to unfold, this compound is poised to play an even greater role in shaping future innovations within the chemical sciences.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:3057-74-7)L-Aspartic acid 4-tert-butyl ester
sfd18058
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:3057-74-7)L-Aspartic acid 4-tert-butyl ester
A820440
Purity:99%/99%
Quantity:500g/100g
Price ($):777.0/156.0
Email